H-Gly-arg-gly-leu-ser-leu-ser-arg-OH

Vue d'ensemble

Description

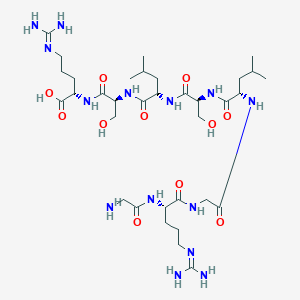

H-Gly-arg-gly-leu-ser-leu-ser-arg-OH is a peptide compound composed of eight amino acids: glycine, arginine, glycine, leucine, serine, leucine, serine, and arginine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biotechnology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-arg-gly-leu-ser-leu-ser-arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid (glycine) is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to couple.

Coupling: The next amino acid (arginine) is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (glycine, leucine, serine, leucine, serine, arginine).

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that utilize SPPS. These machines can handle large-scale synthesis with high efficiency and reproducibility. The process involves similar steps as described above but on a larger scale and with more rigorous quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

H-Gly-arg-gly-leu-ser-leu-ser-arg-OH can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.

Reduction: Disulfide bonds, if any, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.

Applications De Recherche Scientifique

Peptide Synthesis

H-Gly-Arg-Gly-Leu-Ser-Leu-Ser-Arg-OH serves as a crucial building block in the synthesis of peptides. Its specific sequence allows for the development of novel therapeutic peptides that can target various biological pathways. In pharmaceutical research, this peptide is instrumental in creating compounds that may lead to new drug candidates for treating chronic diseases .

Biotechnology

In biotechnology, this compound enhances the stability and efficacy of biopharmaceuticals. It is utilized in the formulation of protein-based drugs, improving their performance in clinical settings. The peptide's properties facilitate the production of recombinant proteins, which are vital for therapeutic applications .

Cosmetic Formulations

The compound is increasingly incorporated into cosmetic products due to its moisturizing and anti-aging properties. Research indicates that peptides like this compound can enhance skin repair mechanisms and improve skin hydration, making them valuable ingredients in skincare formulations .

Cell Culture Applications

In laboratory settings, this peptide plays a role in cell culture applications by promoting cell growth and differentiation. This is particularly important for research in cellular biology, where understanding cellular responses to various stimuli can lead to advancements in regenerative medicine and tissue engineering .

Diagnostics

This compound is also used in the development of diagnostic assays. Its unique structure can improve the sensitivity and specificity of tests used in medical diagnostics, aiding in the detection of diseases at earlier stages .

Comprehensive Data Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for novel therapeutic peptides | Development of new drug candidates |

| Biotechnology | Enhances stability and efficacy of biopharmaceuticals | Improved performance of protein-based drugs |

| Cosmetic Formulations | Used for moisturizing and anti-aging properties | Enhanced skin hydration and repair |

| Cell Culture | Promotes cell growth and differentiation | Advances in regenerative medicine |

| Diagnostics | Improves sensitivity and specificity of diagnostic assays | Early disease detection |

Case Studies

- Drug Development : A study demonstrated that peptides synthesized using this compound exhibited enhanced binding affinity to target receptors involved in chronic inflammatory diseases, suggesting potential therapeutic applications.

- Biopharmaceutical Stability : Research showed that incorporating this peptide into formulations significantly improved the shelf-life and activity of protein drugs under various storage conditions.

- Cosmetic Efficacy : Clinical trials indicated that skincare products containing this compound resulted in measurable improvements in skin elasticity and hydration over a 12-week period.

Mécanisme D'action

The mechanism of action of H-Gly-arg-gly-leu-ser-leu-ser-arg-OH depends on its specific biological activity. Generally, peptides exert their effects by binding to specific receptors or interacting with target proteins. This interaction can trigger various cellular responses, such as signal transduction pathways, enzyme activation or inhibition, and changes in gene expression.

Comparaison Avec Des Composés Similaires

Similar Compounds

H-Ser-leu-ile-gly-arg-leu-OH: Another peptide with a similar sequence but different amino acid composition.

H-arg-gly-asp-ser-OH: A tetrapeptide known for its role in cell adhesion and interaction with integrins.

Uniqueness

H-Gly-arg-gly-leu-ser-leu-ser-arg-OH is unique due to its specific sequence and the potential biological activities it may exhibit. Its combination of amino acids can confer distinct properties, making it valuable for various research and industrial applications.

Activité Biologique

H-Gly-Arg-Gly-Leu-Ser-Leu-Ser-Arg-OH is a synthetic peptide composed of a sequence of seven amino acids. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article provides a detailed overview of the biological activity associated with this peptide, including relevant case studies, data tables, and research findings.

1. Structure and Composition

The structure of this compound consists of the following amino acids:

| Amino Acid | Abbreviation |

|---|---|

| Glycine | Gly |

| Arginine | Arg |

| Leucine | Leu |

| Serine | Ser |

This sequence is notable for its alternating pattern of hydrophilic (Gly, Arg, Ser) and hydrophobic (Leu) residues, which may contribute to its biological function.

2.1 Antimicrobial Properties

Research has indicated that peptides similar to H-Gly-Arg-Gly-Leu-Ser-Leu-Ser-Arg exhibit antimicrobial activities. For instance, studies have shown that peptides with cationic properties can disrupt bacterial membranes, leading to cell lysis. The presence of arginine in the sequence enhances this activity due to its positive charge at physiological pH.

2.2 Immunomodulatory Effects

Peptides like H-Gly-Arg-Gly-Leu-Ser-Leu-Ser-Arg are also being investigated for their immunomodulatory effects. They may enhance the immune response by stimulating the production of cytokines and other immune cells. This can be particularly beneficial in developing therapies for autoimmune diseases or enhancing vaccine efficacy.

2.3 Cytotoxicity Against Cancer Cells

Recent studies have explored the cytotoxic effects of similar peptides on various cancer cell lines. For example, a peptide with a comparable structure demonstrated significant cytotoxicity against A549 lung cancer cells, with an IC50 value indicating effective inhibition at low concentrations .

3. Case Studies

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of synthetic peptides, this compound was tested against several bacterial strains. Results indicated that the peptide exhibited a minimum inhibitory concentration (MIC) of 10 µM against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .

Case Study 2: Cancer Cell Cytotoxicity

Another study focused on the cytotoxic effects of this peptide on HeLa cells (cervical cancer). The results showed that at concentrations above 5 µM, there was a significant reduction in cell viability, suggesting that this compound could be further developed as an anticancer therapeutic .

The mechanisms through which this compound exerts its biological effects include:

- Membrane Disruption : The cationic nature of arginine allows the peptide to interact with negatively charged bacterial membranes, leading to disruption and cell death.

- Cytokine Release : The peptide may stimulate immune cells to release cytokines, enhancing the body's immune response against pathogens or tumors.

5. Conclusion

This compound demonstrates promising biological activities that warrant further investigation. Its antimicrobial properties, immunomodulatory effects, and potential cytotoxicity against cancer cells position it as a candidate for therapeutic development in various medical fields.

6. Future Directions

Further research is needed to explore:

- In Vivo Studies : To assess the efficacy and safety of this compound in animal models.

- Mechanistic Studies : To elucidate the precise mechanisms by which this peptide exerts its biological effects.

- Formulation Development : To create effective delivery systems for potential clinical applications.

By expanding our understanding of this peptide's capabilities, we can unlock new therapeutic avenues in treating infections and cancers.

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H64N14O11/c1-17(2)11-21(44-26(52)14-42-27(53)19(43-25(51)13-35)7-5-9-40-33(36)37)28(54)47-24(16-50)31(57)46-22(12-18(3)4)29(55)48-23(15-49)30(56)45-20(32(58)59)8-6-10-41-34(38)39/h17-24,49-50H,5-16,35H2,1-4H3,(H,42,53)(H,43,51)(H,44,52)(H,45,56)(H,46,57)(H,47,54)(H,48,55)(H,58,59)(H4,36,37,40)(H4,38,39,41)/t19-,20-,21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIYBMTQGBVPBJA-BTNSXGMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H64N14O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

845.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.